1-(4-Chloro-3-fluorophenyl)propan-2-ol
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Overview
Description
1-(4-Chloro-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-fluorophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield different alcohol derivatives depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-fluorophenyl)propan-2-one.
Reduction: Various alcohol derivatives.
Substitution: Corresponding halides or other substituted products
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-ol: Similar structure but lacks the chlorine atom.
1-(4-Chloro-2-fluorophenyl)propan-2-ol: Similar structure with a different position of the fluorine atom.
1-(4-Chloro-3-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Chloro-3-fluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVXWBQFLBAVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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